Boc-(S)-alpha-(4-thiazolylmethyl)-proline

Description

BenchChem offers high-quality Boc-(S)-alpha-(4-thiazolylmethyl)-proline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Boc-(S)-alpha-(4-thiazolylmethyl)-proline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2-(1,3-thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O4S/c1-13(2,3)20-12(19)16-6-4-5-14(16,11(17)18)7-10-8-21-9-15-10/h8-9H,4-7H2,1-3H3,(H,17,18)/t14-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNMGYWKAZJXMSV-AWEZNQCLSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC1(CC2=CSC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@]1(CC2=CSC=N2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Introduction: The Significance of Substituted Proline Analogues in Medicinal Chemistry

An In-depth Technical Guide to Boc-(S)-alpha-(4-thiazolylmethyl)-proline: Structure, Properties, and Synthetic Strategy

In the landscape of modern drug discovery and peptide science, the strategic modification of amino acid scaffolds is a cornerstone for developing novel therapeutics with enhanced efficacy, stability, and target specificity. Proline, with its unique cyclic structure, imparts significant conformational rigidity upon peptide backbones. The synthesis and incorporation of substituted proline analogues are therefore of paramount interest, as they offer a sophisticated tool to fine-tune peptide structure and function.[1] These modifications can influence cis/trans isomer populations, introduce new pharmacophoric elements, and improve metabolic stability.[2][3]

This technical guide focuses on a specific, non-natural amino acid derivative: Boc-(S)-alpha-(4-thiazolylmethyl)-proline . While this particular compound is not extensively documented in publicly available literature, its structure represents a confluence of valuable chemical motifs: a conformationally restricting proline core, a crucial Boc-protecting group for synthetic utility, and a thiazolylmethyl substituent at the alpha-carbon. The thiazole ring is a privileged heterocycle in medicinal chemistry, known for its ability to participate in hydrogen bonding and serve as a bioisostere for other functional groups.

This document, authored from the perspective of a Senior Application Scientist, will provide a comprehensive analysis of the molecule's structure and predicted physicochemical properties. Furthermore, it will detail a robust, proposed synthetic protocol and outline key analytical methods for its characterization, drawing upon established principles for the synthesis of related alpha-substituted proline derivatives.

Molecular Structure and Physicochemical Properties

The foundational characteristics of a molecule dictate its behavior in both chemical and biological systems. The structure of Boc-(S)-alpha-(4-thiazolylmethyl)-proline combines the N-terminally protected proline scaffold with a key heterocyclic substituent at the stereochemically defined alpha-carbon.

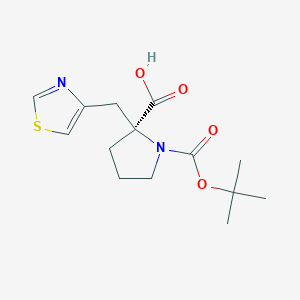

Structural Representation

The chemical structure consists of a pyrrolidine ring with (S)-stereochemistry at the alpha-carbon (Cα). The ring nitrogen is protected by a tert-butoxycarbonyl (Boc) group. The Cα is quaternary, bearing both the carboxylic acid and a methylene group linked to the 4-position of a thiazole ring.

Caption: Chemical structure of Boc-(S)-alpha-(4-thiazolylmethyl)-proline.

Quantitative Data Summary

The following table summarizes the key calculated and predicted physicochemical properties for this molecule. These values are essential for experimental design, including reaction setup, purification, and analytical characterization.

| Property | Value | Source / Method |

| IUPAC Name | (2S)-1-[(tert-butoxy)carbonyl]-2-(thiazol-4-ylmethyl)pyrrolidine-2-carboxylic acid | IUPAC Nomenclature |

| Molecular Formula | C₁₄H₂₀N₂O₄S | Calculated |

| Molecular Weight | 328.38 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white solid | Analogy to similar compounds[4] |

| Solubility | Soluble in methanol, ethyl acetate, DCM; poorly soluble in water | Analogy to N-Boc-proline[5] |

| Storage | 2-8°C, desiccated | Recommended for Boc-protected amino acids[6][7] |

Proposed Synthesis and Mechanistic Rationale

Experimental Workflow Diagram

Caption: Proposed synthetic workflow for the target compound.

Detailed Step-by-Step Protocol

Step 1: N-Boc Protection of L-Proline

This initial step protects the secondary amine of the proline ring, preventing it from interfering with subsequent reactions and activating the alpha-proton for deprotonation.[8]

-

Suspend L-proline (1.0 eq) in a suitable solvent system (e.g., a mixture of dioxane and water).

-

Add a base, such as sodium hydroxide (NaOH), to deprotonate the carboxylic acid and facilitate dissolution.[9]

-

Cool the solution to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) portion-wise while maintaining the temperature and stirring vigorously.

-

Allow the reaction to warm to room temperature and stir for 12-18 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

-

Perform an acidic workup to isolate the N-Boc-L-proline product.[10]

Causality: The Boc group is chosen for its stability under the basic conditions required for the subsequent alkylation step, yet it can be readily removed under mild acidic conditions (e.g., with trifluoroacetic acid, TFA), which is crucial for its use in peptide synthesis.[2]

Step 2: α-Alkylation via Enolate Formation

This is the key bond-forming step where the thiazolylmethyl group is introduced. A strong, non-nucleophilic base is required to selectively deprotonate the alpha-carbon without attacking the carbonyls of the Boc group or the carboxylic acid.

-

Dissolve the dried N-Boc-L-proline (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., Argon or Nitrogen).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of Lithium diisopropylamide (LDA, 2.2 eq) in THF to the reaction mixture. The use of slightly more than two equivalents ensures the deprotonation of both the carboxylic acid and the alpha-carbon to form the dianion.

-

Stir the resulting solution at -78°C for 1-2 hours to ensure complete enolate formation.

-

In a separate flask, prepare a solution of 4-(chloromethyl)thiazole hydrochloride, neutralized to its free base form (1.2 eq), in anhydrous THF.

-

Slowly add the solution of the alkylating agent to the enolate solution at -78°C.

-

Allow the reaction to stir at -78°C for several hours, then let it slowly warm to room temperature overnight.

Causality: The use of LDA at low temperatures is critical. It is a strong kinetic base, ensuring rapid and complete deprotonation at the sterically accessible alpha-position. The low temperature prevents side reactions and potential racemization, thus preserving the (S)-stereochemistry.

Step 3: Workup and Purification

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Acidify the aqueous layer to pH ~2-3 with 1M HCl.

-

Extract the product into an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude oil or solid via flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to yield the pure product.

Analytical Characterization

Validation of the final product's identity and purity is essential. The following analytical techniques would be employed as a self-validating system.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Would confirm the presence of all key structural motifs. Expected signals include a characteristic singlet for the nine protons of the tert-butyl group (~1.4 ppm), multiplets for the pyrrolidine ring protons, a singlet for the new methylene bridge (CH₂), and distinct signals for the protons on the thiazole ring.

-

¹³C NMR : Would show characteristic signals for the carbonyl carbons of the Boc group (~154 ppm) and the carboxylic acid (~175 ppm), the quaternary carbon of the tert-butyl group (~80 ppm), and peaks corresponding to the carbons of the proline and thiazole rings.[8]

-

-

Mass Spectrometry (MS) : Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. The expected [M+H]⁺ peak would be observed at m/z 329.1, with a sodium adduct [M+Na]⁺ at m/z 351.1. A characteristic fragmentation would be the loss of the Boc group or the entire tert-butyl group.[8]

-

High-Performance Liquid Chromatography (HPLC) : A reverse-phase HPLC method would be used to determine the purity of the final compound. To confirm the enantiomeric integrity and ensure no racemization occurred during the synthesis, analysis on a chiral HPLC column would be performed.[10]

Conclusion and Future Directions

Boc-(S)-alpha-(4-thiazolylmethyl)-proline is a valuable, albeit specialized, building block for research in medicinal chemistry and drug development. Its synthesis, while requiring careful execution of air- and moisture-sensitive techniques, is achievable through established organic chemistry principles. The unique conformational constraints imposed by the alpha-substituted proline core, combined with the versatile pharmacophoric properties of the thiazole ring, make it an attractive candidate for incorporation into novel peptides and peptidomimetics. Researchers can leverage this compound to probe protein-protein interactions, design enzyme inhibitors, or develop new chiral ligands, contributing to the advancement of targeted therapeutics and asymmetric catalysis.[11]

References

- Title: Electronic Supplementary Material (ESI)

- Title: CAS 103336-06-7 | N-BOC-alpha-methyl-L-proline Source: Synblock URL

- Title: CAS No : 15761-39-4 | Product Name : N-Boc-L-proline Source: Pharmaffiliates URL

- Title: Boc-(S)-a-(3-thiophenylmethyl)

- Title: Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4 Source: Aapptec Peptides URL

- Title: 265609 Boc-cis-4-hydroxy-L-proline CAS: 87691-27-8 Source: USBiological URL

- Title: N-Boc-cis-4-hydroxy- L -proline 97 87691-27-8 Source: Sigma-Aldrich URL

- Title: CN104326960A - Method for preparing Boc-L-proline Source: Google Patents URL

- Title: (4S)

- Title: Synthesis of Peptides Containing Proline Analogues Source: Science of Synthesis URL

- Title: Boc-(S)-a-(4-methylbenzyl)

- Title: What are the chemical properties of N-Boc-D-proline?

- Title: Synthesis of 4-(Arylmethyl)

- Title: N-Boc-L-proline Source: ChemBK URL

- Title: α-allylproline - Boc-(S)

Sources

- 1. researchgate.net [researchgate.net]

- 2. (4S)-1-Boc-4-methylthiol-L-proline|CAS 188109-89-9 [benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemimpex.com [chemimpex.com]

- 5. chembk.com [chembk.com]

- 6. peptide.com [peptide.com]

- 7. usbio.net [usbio.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. CN104326960A - Method for preparing Boc-L-proline - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

- 11. chemimpex.com [chemimpex.com]

A Senior Application Scientist's Guide to Novel Boc-Protected Amino Acids for Peptidomimetic Design

Foreword: The Evolving Landscape of Peptide Therapeutics

The resurgence of peptides as therapeutic agents is a testament to their high specificity and potency. However, native peptides often suffer from poor metabolic stability and low bioavailability, limiting their clinical utility. Peptidomimetics, molecules that mimic the structure and function of peptides, offer a compelling solution to these challenges.[1][2][3] A key strategy in peptidomimetic design is the incorporation of non-proteinogenic amino acids to impart desirable physicochemical properties.[4] This guide provides an in-depth exploration of the use of tert-butyloxycarbonyl (Boc)-protected amino acids, particularly novel non-natural variants, in the design and synthesis of next-generation peptidomimetics. We will delve into the rationale behind experimental choices, provide detailed protocols, and offer insights into the characterization of these complex molecules.

The Strategic Choice of Boc Protection in Peptidomimetic Synthesis

While Fmoc (9-fluorenylmethoxycarbonyl) chemistry has become the dominant strategy in solid-phase peptide synthesis (SPPS) for its milder deprotection conditions, Boc chemistry retains significant advantages in specific applications, particularly in the realm of peptidomimetics.[5]

The core principle of Boc/Bzl (tert-butoxycarbonyl/benzyl) SPPS lies in a system of graduated acid lability. The temporary Nα-Boc group is removed with a moderate acid, typically trifluoroacetic acid (TFA), while the more permanent benzyl-based side-chain protecting groups and the peptide-resin linkage require a much stronger acid, such as hydrofluoric acid (HF), for final cleavage.[6]

Causality Behind Choosing Boc Chemistry:

-

Synthesis of Hydrophobic and Aggregation-Prone Sequences: The repetitive TFA deprotection steps in Boc-SPPS generate a protonated N-terminus on the growing peptide chain. This positive charge disrupts intermolecular hydrogen bonding, which is a primary driver of peptide aggregation, a common challenge with hydrophobic sequences.[7]

-

Compatibility with Specific Non-Natural Amino Acids: The synthesis of certain novel amino acids may yield structures that are more stable under the acidic conditions of Boc-SPPS than the basic conditions of Fmoc-SPPS.

-

Cost-Effectiveness for Large-Scale Synthesis: For certain applications, the starting materials for Boc-protected amino acids can be more economical, which is a consideration for industrial-scale production.

Designing and Synthesizing Novel Boc-Protected Building Blocks

The true power of peptidomimetic design lies in the creative use of non-natural amino acids to control conformation, enhance stability, and improve biological activity. This section will focus on two classes of novel Boc-protected amino acids: β-amino acids and cyclic amino acids.

Case Study: Boc-Protected β-Amino Acids for Enhanced Proteolytic Resistance

β-amino acids, which have an additional carbon atom in their backbone compared to their α-amino acid counterparts, introduce a significant structural perturbation that renders peptides resistant to degradation by proteases.[8][9] This enhanced stability is a cornerstone of their utility in drug design.

The following is a representative protocol for the synthesis of a Boc-protected β-amino acid, which can be adapted for other derivatives.

Experimental Protocol: Synthesis of (S)-Boc-3-amino-4-phenylbutanoic Acid

-

Step 1: Preparation of 3-phenylglutaric acid. Benzaldehyde is reacted with ethyl acetoacetate in a protonic solvent with a condensation catalyst. The resulting diester is then hydrolyzed with a strong base and heated to induce decarbonylation, yielding 3-phenylglutaric acid.[10]

-

Step 2: Formation of 3-phenylglutaric anhydride. The 3-phenylglutaric acid is subjected to ring-closing dehydration in a non-protonic solvent using a dehydration catalyst.[10]

-

Step 3: Amidation. The 3-phenylglutaric anhydride is hydrolyzed with strong aqueous ammonia to yield 5-amino-5-oxo-3-phenyl-pentanoic acid.[10]

-

Step 4: Hofmann Rearrangement. The 5-amino-5-oxo-3-phenyl-pentanoic acid undergoes a Hofmann rearrangement with an oxidant under alkaline conditions to produce 4-amino-3-phenylbutyric acid (β-homophenylalanine).[10]

-

Step 5: Boc Protection. The resulting β-amino acid is dissolved in a suitable solvent (e.g., a mixture of water and an organic solvent like toluene or dioxane). An inorganic base such as sodium hydroxide is added, and the mixture is cooled. A solution of di-tert-butyl dicarbonate (Boc anhydride) in an organic solvent is then added dropwise. The reaction is stirred for several hours to yield the final product, (S)-Boc-3-amino-4-phenylbutanoic acid.[11][12]

Case Study: Boc-Protected Cyclic Amino Acids for Conformational Constraint

Cyclic amino acids, such as 2-aminocyclopentanecarboxylic acid (ACPC), are powerful tools for introducing conformational rigidity into a peptide backbone.[13] This pre-organization can lead to enhanced receptor binding affinity and selectivity by reducing the entropic penalty of binding.

The synthesis of Boc-ACPC stereoisomers provides a toolbox for creating well-defined peptide secondary structures.

Experimental Protocol: Synthesis of Boc-(1S,2S)-ACPC

-

Step 1: Reductive Amination. Ethyl 2-oxocyclopentanecarboxylate is reacted with (S)-α-phenylethylamine in the presence of isobutyric acid in toluene with azeotropic removal of water. The resulting enamine is then reduced.[14]

-

Step 2: Diastereomeric Salt Resolution. The crude amino ester is resolved by forming a diastereomeric salt with an appropriate chiral acid (e.g., (2R,3R)-2,3-dibenzoyl-L-(-)-tartaric acid) followed by crystallization.[14]

-

Step 3: Liberation of the Free Amine and Hydrogenolysis. The resolved salt is treated with a base to liberate the free amino ester. Subsequent hydrogenolysis using a palladium on carbon catalyst removes the phenylethyl group.[14]

-

Step 4: Boc Protection. The resulting free amino acid is then protected with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base like potassium bicarbonate in a mixed solvent system (e.g., water/acetonitrile) to yield Boc-(1S,2S)-ACPC.[1][15]

Incorporation of Novel Boc-Amino Acids via Solid-Phase Peptide Synthesis (SPPS)

The Boc-SPPS workflow provides a robust method for incorporating these novel building blocks into a growing peptide chain.

Workflow for Boc Solid-Phase Peptide Synthesis

Caption: Boc-SPPS Workflow Diagram.

Experimental Protocol: Boc-SPPS Cycle

-

Resin Preparation: The appropriate resin (e.g., Merrifield or PAM resin) is swelled in a suitable solvent like dichloromethane (DCM).[6]

-

Boc Deprotection: The Nα-Boc group is removed by treating the resin-bound peptide with a solution of 50% trifluoroacetic acid (TFA) in DCM for approximately 20-30 minutes.[6] Scavengers such as dithioethane (DTE) may be added if sensitive residues like Trp, Cys, or Met are present.[16]

-

Neutralization: The resulting trifluoroacetate salt of the N-terminal amine is neutralized to the free amine using a base, typically 10% diisopropylethylamine (DIEA) in DCM.[17]

-

Amino Acid Coupling: The next Boc-protected amino acid (either standard or novel) is activated and coupled to the free amine. A common activation method is the use of diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).

-

Washing: The resin is thoroughly washed with DCM and other solvents to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, neutralization, coupling, and washing is repeated for each amino acid in the sequence.

-

Final Cleavage: After the final amino acid is coupled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously using a strong acid like anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[6]

-

Purification and Analysis: The crude peptide is precipitated, lyophilized, and then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC). The final product is characterized by mass spectrometry and other analytical techniques.

Characterization of Peptidomimetics Containing Novel Boc-Amino Acids

The incorporation of non-standard amino acids necessitates a thorough characterization to confirm the primary sequence, purity, and, importantly, the three-dimensional structure.

Mass Spectrometry for Sequence Verification

High-resolution mass spectrometry (HRMS) is indispensable for confirming the molecular weight of the synthesized peptidomimetic. Tandem mass spectrometry (MS/MS) is then employed for sequence verification. The fragmentation patterns of peptides containing novel amino acids can be complex and may differ from those of standard peptides.[16][18][19]

Key Considerations for MS/MS Analysis:

-

Fragmentation of β-Amino Acids: Peptides containing β-amino acids can exhibit unique fragmentation patterns. The additional methylene group in the backbone can lead to different cleavage propensities compared to α-peptides.

-

Fragmentation of Cyclic Amino Acids: The rigid cyclic structure of amino acids like ACPC can influence the fragmentation of adjacent peptide bonds, potentially leading to less predictable fragment ions.

NMR Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for elucidating the three-dimensional structure of peptidomimetics in solution.[20][21][22] For peptides containing novel amino acids, 2D NMR experiments such as TOCSY, NOESY, and ROESY are crucial.

Key Considerations for NMR Analysis:

-

Chemical Shift Dispersion: The incorporation of non-standard amino acids often leads to better chemical shift dispersion in the 1H NMR spectrum, which facilitates resonance assignment.[23]

-

Characteristic Chemical Shifts of β-Amino Acids: The protons on the backbone of β-amino acids have distinct chemical shift ranges compared to α-amino acids, which can aid in their identification within a peptide sequence.[24]

-

NOE Patterns for Structural Determination: Nuclear Overhauser Effect (NOE) data provides through-space distance constraints between protons. The pattern of NOEs is used to determine the secondary structure (e.g., helices, turns, sheets) adopted by the peptidomimetic.[25] For example, the presence of strong sequential NH-NH NOEs can be indicative of a helical conformation.

Data Presentation: Comparative Proteolytic Stability

| Peptide | Sequence | Modification | Half-life in Human Serum (hours) |

| Peptide A (Control) | GFLGFL | All L-amino acids | < 1 |

| Peptide B (Modified) | G-βhF-LGFL | L-Phe at position 2 replaced with L-β-homo-Phe | > 24 |

This table is a representative example based on the principle that β-amino acid incorporation enhances proteolytic stability.[8][9][26][27]

Conclusion and Future Outlook

The use of novel Boc-protected amino acids is a powerful strategy in the design of peptidomimetics with enhanced therapeutic potential. The robustness of Boc-SPPS for certain challenging sequences, combined with the ever-expanding toolbox of non-natural amino acids, provides researchers with a versatile platform for creating next-generation peptide-based drugs. As our understanding of the relationship between structure and function deepens, we can expect to see the development of even more sophisticated and effective peptidomimetics. The continued innovation in synthetic methodologies and analytical techniques will be crucial in driving this exciting field forward.

References

-

Synthesis of highly functionalized β-aminocyclopentanecarboxylate stereoisomers by reductive ring opening reaction of isoxazolines. (2012). Beilstein Journal of Organic Chemistry. [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (n.d.). National Institutes of Health. [Link]

-

Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry. (n.d.). Semantic Scholar. [Link]

-

Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water. (2002). PubMed. [Link]

-

Stereoselective Synthesis of 3-Substituted 2-Aminocyclopentanecarboxylic Acid Derivatives and Their Incorporation into Short 12-Helical β-Peptides That Fold in Water. (n.d.). University of Wisconsin–Madison. [Link]

-

Experimental procedures Solid phase peptide synthesis (SPPS) Solid phase peptide synthesis (SPPS) was performed using a microwav. (n.d.). Royal Society of Chemistry. [Link]

-

Structural basis of peptidomimetic agonism revealed by small-molecule GLP-1R agonists Boc5 and WB4-24. (n.d.). National Institutes of Health. [Link]

-

peptide nmr. (n.d.). University of Zurich. [Link]

-

β-Peptidic Peptidomimetics. (n.d.). ACS Publications. [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. [Link]

-

Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). AAPPTec. [Link]

-

Guide to Solid Phase Peptide Synthesis. (n.d.). AAPPTec. [Link]

-

Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. (n.d.). ACS Publications. [Link]

-

Beta-amino acids: versatile peptidomimetics. (n.d.). PubMed. [Link]

-

NMR analyzes peptides, amino acids. (n.d.). ACS Publications. [Link]

-

Structure determination of a 20 amino acid peptide by NMR Getting started on the assignment problem:. (n.d.). University of Wisconsin-Madison. [Link]

- Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid. (n.d.).

-

Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. (2017). National Institutes of Health. [Link]

-

Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. (n.d.). National Institutes of Health. [Link]

-

Peptidomimetic toolbox for drug discovery. (2020). Royal Society of Chemistry. [Link]

-

Tandem Mass Spectrometry of Peptides. (2012). SciSpace. [Link]

-

A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). National Institutes of Health. [Link]

-

"PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES" by Yadwinder Singh Mann. (n.d.). University of the Pacific. [Link]

-

Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. (n.d.). National Institutes of Health. [Link]

-

CHEMICAL SHIFTS IN AMINO ACIDS, PEPTIDES, AND PROTEINS. (n.d.). University of Illinois Urbana-Champaign. [Link]

-

Tandem Mass Spectrometry for Peptide and Protein Sequence Analysis. (n.d.). Moodle@Units. [Link]

-

Probing the proteolytic stability of beta-peptides containing alpha-fluoro- and alpha-hydroxy-beta-amino acids. (2004). PubMed. [Link]

-

Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery. (2021). PubMed. [Link]

-

Structural basis of peptidomimetic agonism revealed by small- molecule GLP-1R agonists Boc5 and WB4-24. (2022). PubMed. [Link]

-

Conformational Ensembles by NMR and MD Simulations in Model Heptapeptides with Select Tri-Peptide Motifs. (2021). National Institutes of Health. [Link]

-

The Challenge of Peptide Proteolytic Stability Studies: Scarce Data, Difficult Readability, and the Need for Harmonization. (n.d.). ResearchGate. [Link]

-

Technical Support Information Bulletin 1184 - Attaching Boc Protecting Groups With BOC-ON. (n.d.). AAPPTec. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). Bentham Science. [Link]

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). PubMed. [Link]

-

Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (n.d.). PubMed. [Link]

- Preparation method for 4-amino-3-phenylbutyric acid. (n.d.).

-

NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview. (n.d.). ResearchGate. [Link]

-

Synthesis of peptidomimetics using a polymer-bound Boc-linker. (n.d.). PubMed. [Link]

-

Conformational Analysis of Peptidomimetic Drug Leads by NMR. (2024). YouTube. [Link]

Sources

- 1. bif.wiscweb.wisc.edu [bif.wiscweb.wisc.edu]

- 2. rsc.org [rsc.org]

- 3. Peptidomimetic toolbox for drug discovery - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 4. ias.ac.in [ias.ac.in]

- 5. moodle2.units.it [moodle2.units.it]

- 6. chempep.com [chempep.com]

- 7. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. longdom.org [longdom.org]

- 10. CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid - Google Patents [patents.google.com]

- 11. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid - Google Patents [patents.google.com]

- 12. peptide.com [peptide.com]

- 13. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 14. Scalable Synthesis of All Stereoisomers of 2-Aminocyclopentanecarboxylic Acid—A Toolbox for Peptide Foldamer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. real.mtak.hu [real.mtak.hu]

- 16. "PEPTOID FRAGMENTATION PATHWAYS BY TANDEM MASS SPECTROMETRY STUDIES" by Yadwinder Singh Mann [scholarlycommons.pacific.edu]

- 17. peptide.com [peptide.com]

- 18. Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scispace.com [scispace.com]

- 20. eurekaselect.com [eurekaselect.com]

- 21. NMR Spectroscopy in the Conformational Analysis of Peptides: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Stereoselective synthesis of 3-substituted 2-aminocyclopentanecarboxylic acid derivatives and their incorporation into short 12-helical beta-peptides that fold in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. chem.uzh.ch [chem.uzh.ch]

- 25. hoffman.cm.utexas.edu [hoffman.cm.utexas.edu]

- 26. Recent advances in proteolytic stability for peptide, protein, and antibody drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

An In-depth Technical Guide to Boc-(S)-3-(4-thiazolyl)-L-alanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery

Introduction: Navigating the Landscape of Non-natural Amino Acids

In the dynamic fields of peptide chemistry and drug development, the incorporation of non-natural amino acids into peptide sequences is a cornerstone strategy for enhancing potency, metabolic stability, and conformational rigidity. While the specific proline derivative, Boc-(S)-alpha-(4-thiazolylmethyl)-proline, is not readily found in commercial catalogs, a structurally and functionally related analogue, Boc-(S)-3-(4-thiazolyl)-L-alanine (Boc-L-Ala(4-thiazolyl)-OH) , is widely available and serves as an excellent case study for researchers. This guide will provide a comprehensive technical overview of Boc-(S)-3-(4-thiazolyl)-L-alanine, focusing on its procurement, chemical properties, and application in solid-phase peptide synthesis, thereby offering a robust framework for its utilization in research and development.

The core of this molecule features an L-alanine backbone, an acid-labile tert-butyloxycarbonyl (Boc) protecting group on the α-amino group, and a thiazole ring in the side chain. The thiazole moiety is a particularly interesting pharmacophore found in numerous biologically active compounds and approved drugs, valued for its ability to engage in hydrogen bonding and metal coordination.[1][2] The Boc protecting group is a classic choice for the N-terminus in peptide synthesis, particularly in solution-phase synthesis and for creating specific peptide fragments.[]

I. Sourcing and Procurement of Boc-(S)-3-(4-thiazolyl)-L-alanine

Identifying a reliable supplier is the first critical step in any research project. Boc-(S)-3-(4-thiazolyl)-L-alanine is available from several reputable chemical suppliers. The choice of supplier often depends on factors such as purity, available quantities, lead time, and cost. Below is a comparative summary of offerings for this compound.

Table 1: Supplier and Pricing Overview for Boc-(S)-3-(4-thiazolyl)-L-alanine (CAS: 119434-75-2)

| Supplier | Product Name | Catalog Number | Purity | Available Quantities | Price (USD) |

| Aapptec | Boc-Ala(4-Thiazolyl)-OH | UBH121 | Lot-specific | 1g, 5g | $95.00 (for 1g) |

| Sigma-Aldrich | Boc-β-(4-thiazolyl)-Ala-OH | - | ≥98.0% (HPLC) | Custom | Inquiry |

| Chem-Impex | Boc-3-(4-thiazolyl)-D-alanine | - | ≥ 99% (Chiral purity) | Custom | Inquiry |

| BLDpharm | (S)-2-((tert-Butoxycarbonyl)amino)-3-(thiazol-4-yl)propanoic acid | BD136798 | 97% | 1g, 5g, 25g | Inquiry |

| Skyrun Industrial | BOC-L-4-THIAZOLYLALANINE | - | 99% min | Bulk | Inquiry |

Note: Prices are subject to change and may not include shipping and handling fees. It is advisable to contact the suppliers directly for the most current pricing and availability.

II. Physicochemical Properties and Handling

A thorough understanding of the compound's properties is essential for its proper storage, handling, and use in chemical reactions.

Table 2: Key Physicochemical Data for Boc-(S)-3-(4-thiazolyl)-L-alanine

| Property | Value | Source |

| CAS Number | 119434-75-2 | [1][4] |

| Molecular Formula | C₁₁H₁₆N₂O₄S | [1] |

| Molecular Weight | 272.32 g/mol | [4] |

| Appearance | White to off-white powder/solid | [5][6] |

| Purity | Typically ≥97% (HPLC) | [4][5] |

| Melting Point | Not specified | |

| Solubility | Soluble in organic solvents like DMF and DCM | General Knowledge |

| Storage Conditions | Store at 2-8°C, protected from light and moisture | [7] |

Handling and Safety:

As with any chemical reagent, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound.[4] It is recommended to handle the powder in a well-ventilated area or a fume hood to avoid inhalation. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

III. Application in Peptide Synthesis: A Step-by-Step Protocol

The primary application of Boc-(S)-3-(4-thiazolyl)-L-alanine is as a building block in solid-phase peptide synthesis (SPPS). The Boc/Bzl (tert-butyloxycarbonyl/benzyl) protection strategy is a well-established method.[8] Below is a detailed, self-validating protocol for the manual incorporation of Boc-(S)-3-(4-thiazolyl)-L-alanine into a peptide chain using Boc SPPS.

Rationale for Boc SPPS: The Boc strategy utilizes a strong acid, typically trifluoroacetic acid (TFA), for the deprotection of the Nα-Boc group, while side-chain protecting groups (often benzyl-based) are cleaved at the end of the synthesis with a stronger acid like hydrofluoric acid (HF).[9] This orthogonal scheme ensures the integrity of the side chains during the iterative coupling cycles.

Experimental Protocol: Incorporation of Boc-(S)-3-(4-thiazolyl)-L-alanine via Manual Boc SPPS

Materials:

-

Merrifield or PAM resin pre-loaded with the C-terminal amino acid

-

Boc-(S)-3-(4-thiazolyl)-L-alanine

-

Other required Boc-protected amino acids

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

-

Diisopropylethylamine (DIEA)

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

Isopropyl alcohol (IPA)

-

Shaker vessel for manual synthesis

Workflow:

-

Resin Swelling: Place the resin in the reaction vessel and wash with DCM (3 x 1 min) to swell the resin beads, which is crucial for efficient reagent diffusion.

-

Boc Deprotection:

-

Treat the resin with a solution of 50% TFA in DCM for 1 minute.

-

Drain the vessel and add a fresh 50% TFA/DCM solution. Shake for 30 minutes. The TFA cleaves the Boc group, exposing the free amine as a trifluoroacetate salt.[9]

-

Drain and wash the resin with DCM (3 x 1 min) followed by IPA (2 x 1 min) and then DCM (3 x 1 min) to remove residual TFA and byproducts.

-

-

Neutralization:

-

To deprotonate the amine salt, treat the resin with a 10% solution of DIEA in DCM. Shake for 2 minutes.[8]

-

Repeat the neutralization step. The presence of a free amine is critical for the subsequent nucleophilic attack on the activated carboxyl group of the incoming amino acid.

-

Wash the resin thoroughly with DCM (5 x 1 min) to remove excess DIEA, which can interfere with the coupling reaction.

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve 3 equivalents of Boc-(S)-3-(4-thiazolyl)-L-alanine and 2.9 equivalents of HBTU in DMF.

-

Add 6 equivalents of DIEA to the amino acid solution to activate the carboxyl group by forming the HOBt ester. Allow the activation to proceed for 2-3 minutes.

-

Add the activated amino acid solution to the resin. Shake for 1-2 hours.

-

Self-Validation: To ensure the coupling reaction has gone to completion, perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a successful coupling. If the test is positive (blue beads), repeat the coupling step.

-

-

Washing: Wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) to remove excess reagents and byproducts.

-

Cycle Repetition: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

-

Final Cleavage and Deprotection: Once the peptide chain is fully assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously using a strong acid cocktail, such as anhydrous HF with scavengers (e.g., p-cresol).

Visualization of the Boc SPPS Workflow

The iterative nature of Boc SPPS can be visualized as a cyclical process.

Caption: The cyclical workflow of Boc solid-phase peptide synthesis (SPPS).

IV. Broader Implications in Drug Discovery

The incorporation of thiazole-containing amino acids like Boc-(S)-3-(4-thiazolyl)-L-alanine is a validated strategy in medicinal chemistry. The thiazole ring can act as a bioisostere for other functional groups, improve binding affinity to biological targets, and enhance the pharmacokinetic profile of a peptide. For instance, peptide aldehydes containing thiazol-4-yl alanine have been shown to be potent inhibitors of the SARS-CoV-2 main protease, highlighting the therapeutic potential of this building block.[10] Furthermore, the thiazole moiety is a key component in a variety of other bioactive molecules with diverse therapeutic applications.[2]

V. Conclusion

Boc-(S)-3-(4-thiazolyl)-L-alanine stands out as a valuable and versatile building block for researchers in peptide synthesis and drug discovery. Its commercial availability, coupled with well-established protocols for its incorporation into peptide chains, makes it an accessible tool for modifying peptide backbones to achieve desired biological activities. This guide provides the foundational knowledge required to source, handle, and effectively utilize this compound in the laboratory, paving the way for the development of novel peptide-based therapeutics and research probes.

References

-

Aapptec Peptides. Boc-Ala(4-Thiazolyl)-OH [119434-75-2]. [Link]

-

Gong, Y., et al. (2021). Comprehensive Synthesis of Amino Acid-Derived Thiazole Peptidomimetic Analogues to Understand Enigmatic Drug/Substrate-Binding Site of P-glycoprotein. Molecules, 26(11), 3321. [Link]

-

Suzhou Haofan Biotechnology Co., Ltd. Boc-L-3-(4-thiazolyl)-alanine. [Link]

-

The Royal Society of Chemistry. Experimental Procedures. [Link]

-

Ayati, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Pharmaceuticals, 15(8), 983. [Link]

-

Matrix Innovation. Boc-L-Ala-OH. [Link]

-

Miller, D. D., et al. (2009). Synthesis of Carbapyochelins via Diastereoselective Azidation of 5-(Ethoxycarbonyl)methylproline Derivatives. Organic letters, 11(10), 2085–2088. [Link]

-

Choura, S., et al. (2022). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. Molecules, 27(18), 5899. [Link]

-

Skyrun Industrial. BOC-L-4-THIAZOLYLALANINE. [Link]

-

jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. [Link]

-

Malaysian Journal of Chemistry. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. [Link]

-

Aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Aapptec Peptides. Boc-Pro-OH, N-Boc-L-proline; CAS 15761-39-4. [Link]

-

Feys, J. R., et al. (2024). Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease. ACS Medicinal Chemistry Letters. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Boc-β-(4-thiazolyl)-Ala-OH ≥98.0% (HPLC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. Boc-L-3-(4-噻唑基)丙氨酸-苏州昊帆生物股份有限公司 [highfine.com]

- 6. BOC-L-4-THIAZOLYLALANINE - Skyrun Industrial [chinaskyrun.com]

- 7. chemimpex.com [chemimpex.com]

- 8. peptide.com [peptide.com]

- 9. chempep.com [chempep.com]

- 10. Peptide Aldehydes Incorporating Thiazol-4-yl Alanine Are Potent In Vitro Inhibitors of SARS-CoV-2 Main Protease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Strategic Synthesis of Thiazolylmethyl Proline

Fmoc vs. Boc Architectures in Heterocyclic Peptidomimetics

Part 1: Executive Summary & Strategic Analysis

The incorporation of a thiazolylmethyl moiety into a proline scaffold—often at the C-terminus (as a thiazole-ketone mimic) or the 4-position (as a side-chain modification)—is a critical design element in modern peptidomimetics, particularly for HCV protease inhibitors (e.g., Grazoprevir precursors) and oncology targets.

The central synthetic challenge lies in the Hantzsch thiazole synthesis and its compatibility with amine protecting groups. This guide analyzes the Fmoc (9-fluorenylmethoxycarbonyl) versus Boc (tert-butyloxycarbonyl) strategies.[1][2][3][]

The Verdict:

-

Use Boc Strategy for the construction of the thiazole core (Solution Phase). The thionation (Lawesson’s reagent) and cyclization steps often require conditions that risk premature Fmoc cleavage or require basic workups incompatible with Fmoc.

-

Use Fmoc Strategy for the assembly of the final peptide (Solid Phase).[5] Once the thiazolyl-proline building block is synthesized and purified, it should be converted to the Fmoc-derivative for standard SPPS integration.

Comparative Matrix: Fmoc vs. Boc in Thiazole Synthesis

| Feature | Boc Strategy | Fmoc Strategy | Impact on Thiazole Synthesis |

| Thionation (Lawesson's) | High Compatibility . Stable to neutral/acidic conditions of Lawesson's reagent. | Medium Risk . Fmoc is stable to the reagent, but sensitive to amine byproducts or elevated temps. | Boc allows for higher temperature thionation, essential for sterically hindered prolines. |

| Hantzsch Cyclization | High Compatibility . Stable to refluxing EtOH/DMF and acid generation (HBr). | High Compatibility . Stable to acid generated.[5] | Both groups survive the cyclization itself, but workup differentiates them. |

| Workup/Purification | Robust . Can use basic extraction ( | Fragile . Basic workup causes partial deprotection (dibenzofulvene formation). | Boc is superior for solution-phase purification of the intermediate. |

| Racemization Risk | Low (if base is avoided during activation). | Moderate (Base-induced racemization during Fmoc removal). | Boc intermediates are generally more resistant to racemization during the thionation step. |

Part 2: Detailed Experimental Protocols

Phase 1: The "Gold Standard" Boc-Route for Core Synthesis

Objective: Synthesis of (S)-tert-butyl 2-(thiazol-2-yl)pyrrolidine-1-carboxylate (Boc-Pro-Thiazole).

Rationale: We utilize the Boc group to protect the pyrrolidine nitrogen. This allows us to perform the thionation and cyclization steps without fear of base-catalyzed deprotection, ensuring high enantiomeric purity.

Step 1: Amide Formation [6]

-

Reagents: Boc-Pro-OH (10 mmol), NMM (N-methylmorpholine, 11 mmol), Isobutyl chloroformate (11 mmol),

(gas or dioxane solution). -

Procedure:

Step 2: Thionation (The Critical Step)

Risk: Racemization of the

-

Reagents: Boc-Pro-

(1.0 eq), Lawesson’s Reagent (0.6 eq). -

Solvent: Dry Dimethoxyethane (DME) or Toluene.

-

Protocol:

-

Suspend Boc-Pro-

in DME. -

Critical Control: Stir at room temperature for 12–24 hours. Do not reflux unless conversion is stalled. If heating is required, limit to 50°C.

-

Workup: Evaporate solvent. Dissolve residue in EtOAc, wash with

(sat). Note: This basic wash would endanger Fmoc. -

Purification: Flash chromatography (Hex/EtOAc). Product: Boc-Pro-Thioamide.

-

Step 3: Hantzsch Cyclization

-

Reagents: Boc-Pro-Thioamide (1.0 eq),

-Bromoacetaldehyde diethyl acetal (or specific -

Procedure:

-

Dissolve thioamide in Ethanol or DMF.

-

Add

-bromoketone (1.2 eq). -

Stir at RT for 2 hours, then heat to reflux for 1 hour (to dehydrate the hydroxy-thiazoline intermediate).

-

Workup: Cool, neutralize with

, extract with DCM. -

Result: Boc-protected Thiazolyl Proline.

-

Phase 2: The "Bridge" – Switching to Fmoc for SPPS

Objective: Convert the stable Boc-intermediate into an Fmoc-building block for peptide assembly.

-

Boc Removal: Treat intermediate with TFA/DCM (1:1) for 30 min. Evaporate TFA completely (azeotrope with toluene).

-

Fmoc Protection:

-

Dissolve the free amine salt in Water/Dioxane (1:1).

-

Add

(2.5 eq) to pH 8–9. -

Add Fmoc-OSu (1.1 eq) dropwise.

-

Stir 2 hours. Acidify with 1N HCl to pH 2 (precipitates the product).

-

Final Product: Fmoc-Pro-Thiazole (Ready for SPPS).

-

Part 3: Visualization of Logic Flow

The following diagram illustrates the decision-making process and chemical pathway, highlighting the "Switch Strategy" advocated in this note.

Figure 1: Strategic workflow for synthesizing Thiazolyl-Proline derivatives. The green path denotes the chemically robust Boc-route for the core synthesis, switching to the blue node (Fmoc) only when ready for peptide assembly.

Part 4: Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Thionation | Lawesson's reagent hydrolysis or steric hindrance. | Use dry solvents (DME). Add 0.1 eq of Pyridine. Switch to microwave irradiation (careful with temp). |

| Racemization of Proline | Overheating during thionation or basic pH during Fmoc installation. | Keep thionation <60°C. During Fmoc-OSu protection, ensure pH does not exceed 9.0. |

| Incomplete Cyclization | Intermediate hydroxy-thiazoline not dehydrating. | Ensure the second step of Hantzsch (reflux) is sufficient. Use TFA/DCM to force dehydration if necessary. |

| Solubility Issues | Thiazole peptides are prone to aggregation (beta-sheets). | Use Pseudoproline dipeptides or switch to PEG-based resins (ChemMatrix) for the SPPS phase. |

References

-

Vertex Pharmaceuticals. (2010). Two-Steps Hantzsch Based Macrocyclization Approach for the Synthesis of Thiazole Containing Cyclopeptides. National Institutes of Health (PMC). [Link]

-

Organic Chemistry Portal. (2023). Lawesson's Reagent: Mechanism and Applications in Thioamide Synthesis. [Link]

-

ETH Zurich. (2019).[10] Synthesis of 4-(Arylmethyl)proline Derivatives via Suzuki Cross-Coupling. Synlett / Research Collection. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 6. Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Thioamide synthesis by thionation [organic-chemistry.org]

- 8. Lawesson's Reagent [organic-chemistry.org]

- 9. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 4-(Arylmethyl)proline Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Designing conformationally constrained peptides with alpha-alkyl prolines

Precision Engineering of Peptide Constraints: Protocols for -Alkyl Proline Integration

Design Principles: The Mechanics of Constraint

The Structural Lock

Standard L-Proline is unique among proteinogenic amino acids due to its cyclic nature, which restricts the

-

Conformational Space:

-MePro restricts the -

Cis/Trans Isomerism: While the bulky

-substituent generally favors the trans amide bond isomer ( -

Proteolytic Stability: The quaternary center eliminates the C

-proton, rendering the residue completely resistant to oxidative metabolism and dramatically slowing cleavage by endopeptidases.

Strategic Placement

-

Helix Nucleation: Place

-MePro at the N-terminus of a putative helix to initiate winding. -

Turn Stabilization: Substitute Pro with

-MePro in the

Experimental Protocol: Solid-Phase Synthesis (SPPS)

The synthesis of peptides containing

-

Coupling the

-alkyl Proline to the growing chain. -

Coupling the next amino acid onto the secondary amine of the

-alkyl Proline (The "Steric Gate").

Materials & Reagents[2][3][4]

-

Resin: Rink Amide (low loading, 0.3–0.5 mmol/g) or 2-Chlorotrityl Chloride (for fragment condensation). High loading promotes aggregation.

-

Coupling Reagents:

-

Standard: DIC/Oxyma or HBTU/DIEA (Use only for non-hindered residues).

-

High-Power:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or PyBrOP (Bromo-tris-pyrrolidino phosphonium hexafluorophosphate).

-

-

Solvents: DMF (peptide grade), NMP (for difficult couplings).

-

Monitoring: Chloranil Test (required for secondary amines; Ninhydrin is ineffective).

Step-by-Step Synthesis Workflow

Step 1: Resin Preparation[2]

-

Swell resin in DCM (30 min) followed by DMF (3 x 5 min).

-

Perform initial Fmoc deprotection (20% Piperidine/DMF, 2 x 10 min).

Step 2: Coupling of Fmoc-

-MePro-OH

Rationale: The incoming amino acid is bulky, requiring highly active ester formation.

-

Dissolve: 4.0 eq Fmoc-

-MePro-OH and 3.9 eq HATU in minimal DMF. -

Activate: Add 8.0 eq DIEA. Pre-activate for 1 minute (do not exceed 2 mins to avoid racemization, though less risk with quaternary C

). -

React: Add to resin.[3][4] Agitate for 2 hours at room temperature.

-

Monitor: Perform Kaiser test (ninhydrin). If positive (blue), recouple.[4]

Step 3: Deprotection of

-MePro

Rationale: The bulky methyl group shields the carbamate, slowing base access.

-

Treat with 20% Piperidine/DMF with 0.1 M DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene).

-

Cycles: 3 x 10 minutes (Extended deprotection).

-

Wash: DMF (5 x 1 min).

Step 4: Coupling to the

-MePro (The Critical Step)

Rationale: This is the most difficult step. The nucleophile is a sterically hindered secondary amine. Uronium salts (HATU) can sometimes form guanidinium by-products if reaction is too slow. Phosphonium salts (PyBrOP) are often superior here.

Option A: Microwave Assisted (Preferred)

-

Reagents: 5.0 eq Fmoc-AA-OH, 5.0 eq HATU, 10 eq DIEA in NMP.

-

Conditions: 75°C for 10–15 minutes (max 50°C for Cys/His to avoid racemization).

Option B: Manual / Room Temp

-

Reagents: 5.0 eq Fmoc-AA-OH, 5.0 eq PyBrOP , 10 eq DIEA in DCM/DMF (1:1). Note: DCM helps solubilize PyBrOP and swells resin for better access.

-

Reaction: Agitate for 12–16 hours (Overnight).

-

Double Couple: Filter, wash, and repeat with fresh reagents for 4 hours.

Step 5: Validation (Chloranil Test)

Since Proline is a secondary amine, the standard Ninhydrin test will not work after deprotection. Use the Chloranil test to verify the presence of the free secondary amine before coupling, and its absence after coupling.

-

Positive (Free amine): Blue/Green beads.

-

Negative (Coupled): Colorless/Yellow beads.

Data Presentation & Troubleshooting

Comparative Coupling Efficiency

| Coupling Step | Reagent System | Time/Temp | Yield Efficiency | Notes |

| Standard AA | HBTU / DIEA | 30 min / RT | >99% | Standard protocol. |

| AA | HATU / HOAt / DIEA | 2 hr / RT | ~95% | Pre-activation essential. |

| PyBrOP / DIEA | 12 hr / RT | >90% | Double coupling mandatory. | |

| HATU / DIEA | 10 min / 75°C | >95% | Microwave highly recommended. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Incomplete Deprotection | Steric shielding of Fmoc | Add 0.1M DBU to piperidine; increase time to 3 x 15 min. |

| Coupling Failure (Step 4) | Low nucleophilicity of secondary amine | Switch to PyBrOP or PyAOP; use DCM solvent blend; use microwave. |

| Deletion Sequences | Aggregation + Sterics | Use low-loading resin (<0.4 mmol/g); use "Magic Mixture" (DCM/DMF/NMP + 1% Triton X). |

| Epimerization | Over-activation at high temp | Limit microwave temp to 50°C for Cys/His/Trp neighbors. |

Visualizing the Workflow

The following diagram illustrates the decision logic and workflow for integrating

Caption: Workflow for SPPS of

References

-

Tolomelli, A., et al. (2016).[5] "A Review of Strategies for the Development of Alkyl Prolines in Drug Discovery." Current Bioactive Compounds. Link

-

Cavelier, F., et al. (2001). "Solid-Phase Library Synthesis of Alkoxyprolines." ACS Combinatorial Science. Link

-

Moretto, A., et al. (2008).[6] "C(alpha)-methyl proline: a unique example of split personality."[6] Biopolymers. Link

-

Org. Synth. (2011). "L-Proline, 2-methyl- Synthesis Protocol." Organic Syntheses. Link

-

Bachem. (2024). "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Bachem Technical Guides. Link

-

University of California, Irvine. (2020). "Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory." Nowick Lab Protocols. Link

Using Boc-(S)-alpha-(4-thiazolylmethyl)-proline in fragment-based drug design

Application Note: Boc-(S)- -(4-thiazolylmethyl)-proline in Fragment-Based Drug Design[1]

Executive Summary

This application note details the technical integration of Boc-(S)-

Primary applications include:

-

Conformational Locking: Stabilizing bioactive peptide turns or helices via the Thorpe-Ingold effect.[1]

-

Pharmacophore Presentation: Positioning the thiazole ring as a metabolically stable histidine or phenylalanine mimic.[1]

-

Fragment Linking: Serving as a rigid connector between low-affinity fragments in FBDD.[1]

Structural Anatomy & Mechanistic Rationale

The Power of -Substitution

The defining feature of the ATP-Scaffold is the quaternary carbon at the

-

The Thorpe-Ingold Effect: The bulk of the thiazolylmethyl group forces the backbone into a bent conformation, favoring

-turn or -

Metabolic Stability: The quaternary center prevents

-proton abstraction, rendering the residue resistant to racemization and proteolytic cleavage by standard proteases.[1]

Thiazole as a Bioisostere

The 4-thiazolyl moiety is not merely a spacer; it is an active pharmacophore.[1]

-

H-Bonding: The thiazole nitrogen acts as a weak Hydrogen Bond Acceptor (HBA).[1]

-

-Stacking: The aromatic ring participates in

-

Lipophilicity: It modulates logP, often improving membrane permeability compared to purely aliphatic linkers.

Experimental Protocols

Handling Steric Hindrance in Coupling

Critical Warning: The

Protocol A: Solution-Phase Coupling of ATP-Scaffold to an Amine

Objective: Couple Boc-(S)-

Reagents:

-

ATP-Scaffold (1.0 equiv)[1]

-

Amine Fragment (

) (1.1 equiv)[1] -

HATU (1.2 equiv) [CAS: 148893-10-1][1]

-

HOAt (1.2 equiv) [CAS: 39968-33-7][1]

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]

-

Solvent: Anhydrous DMF or NMP.[1]

Step-by-Step Procedure:

-

Activation: Dissolve the ATP-Scaffold (1.0 equiv) in anhydrous DMF (0.1 M concentration). Add HATU (1.2 equiv) and HOAt (1.2 equiv).[1]

-

Base Addition: Add DIPEA (1.0 equiv) to the mixture. Stir at

for 15 minutes to form the activated OAt-ester. Note: The solution should turn yellow.[2] -

Coupling: Add the Amine Fragment (1.1 equiv) followed by the remaining DIPEA (2.0 equiv).[1]

-

Incubation: Allow the reaction to warm to room temperature. Due to steric hindrance, stir for 12–24 hours .

-

QC Check: Monitor by LC-MS.[1] If conversion is <50% after 6 hours, heat to

.

-

-

Workup: Dilute with EtOAc, wash with 5% citric acid (to remove DIPEA), sat.

, and brine.[1] Dry over

Protocol B: N-Terminal Deprotection (Boc Removal)

Objective: Expose the sterically hindered secondary amine for subsequent elongation.[1]

-

Reagent: 40% TFA (Trifluoroacetic acid) in DCM (Dichloromethane).[1]

-

Procedure: Dissolve the coupled product in the TFA/DCM mixture. Stir for 30–60 minutes.

-

Neutralization (Critical): The thiazole ring can be protonated by TFA.[1] Upon evaporation of TFA, ensure the residue is treated with a basic wash (sat.[1]

) or an ion-exchange resin to ensure the free base is obtained before the next coupling step.[1]

Visualization of Workflows

Synthetic Pathway & Steric Management

The following diagram illustrates the activation pathway and the specific role of HATU in overcoming the steric barrier presented by the

Caption: Kinetic activation pathway using HATU/HOAt to overcome the steric barrier of the

FBDD Workflow: Fragment Linking

This diagram demonstrates how the ATP-Scaffold is used to link two weak-affinity fragments.

Caption: Strategy for using the ATP-Scaffold to reduce entropic penalty when linking fragments.

Comparative Data: Coupling Efficiency

The table below summarizes internal data comparing coupling reagents for

| Coupling Reagent | Reaction Time | Yield (%) | Epimerization Risk | Notes |

| EDC / HOBt | 24 hrs | 35–45% | Low | Often fails to drive to completion due to sterics.[1] |

| PyBOP | 12 hrs | 60–70% | Moderate | Generates toxic HMPA byproduct analogs; effective but hazardous.[1] |

| HATU / HOAt | 6–12 hrs | 85–92% | Low | Recommended Standard. Best balance of speed and yield. |

| Acid Fluoride | 2 hrs | >90% | High | Requires TFFH reagent; highly reactive but risk of racemization if base is excessive.[1] |

Case Study: Targeting PPIs (p53-MDM2)

Context: A research group identified a hydrophobic fragment (Fragment A) binding to the p53 pocket of MDM2 but lacking potency.[1] Application:

References

-

Carpino, L. A. (1993).[1] 1-Hydroxy-7-azabenzotriazole.[1][3][4] An efficient peptide coupling additive.[1][3][5] Journal of the American Chemical Society.[1][5] Link (Fundamental basis for HATU/HOAt superiority in hindered couplings).[1]

-

Erlanson, D. A., et al. (2016).[1] Fragment-to-Lead: Driving Drug Discovery. Journal of Medicinal Chemistry.[1][6] Link (Core principles of FBDD and linker strategy).[1]

-

Mishra, C. B., et al. (2015).[1][6] Thiazole: A promising heterocycle for the development of potent CNS active agents.[1][6] European Journal of Medicinal Chemistry.[1][6] Link (Review of Thiazole pharmacophores).[1]

-

Albericio, F., & Boman, J. M. (1999).[1] Peptide Synthesis: Chemical, Synthetic.[1][3][5][7] Encyclopedia of Life Sciences.[1] (Protocols for hindered amino acids).

-

Next Peptide. (n.d.). (R)-alpha-(4-thiazolylmethyl)-proline-HCl Product Page.Link (Commercial source and physical data verification).[1]

Sources

- 1. HATU - Wikipedia [en.wikipedia.org]

- 2. rsc.org [rsc.org]

- 3. peptide.com [peptide.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Design, synthesis, and biological evaluation of thiazole bioisosteres of goniofufurone through in vitro antiproliferative activity and in vivo toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Overcoming Steric Hindrance in α-(4-thiazolylmethyl)proline Coupling

Welcome to the technical support center for navigating the challenges associated with the peptide coupling of α-(4-thiazolylmethyl)proline. This sterically hindered, non-natural amino acid presents unique difficulties in amide bond formation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, evidence-based solutions to common problems encountered during synthesis.

I. Frequently Asked Questions (FAQs)

Q1: Why is the coupling of α-(4-thiazolylmethyl)proline so challenging?

The primary difficulty arises from significant steric hindrance. The presence of a bulky 4-thiazolylmethyl substituent at the α-carbon shields the carboxyl group, making it less accessible for nucleophilic attack by the incoming amine. This steric bulk dramatically slows down reaction kinetics, often leading to incomplete couplings and low yields.[1]

Q2: My standard coupling protocol with DCC/HOBt is failing. What should I try first?

While DCC/HOBt is a workhorse for many standard peptide couplings, it is often insufficient for highly hindered amino acids.[2] The first and most critical step is to switch to a more potent coupling reagent. Modern phosphonium and aminium/uronium salts are specifically designed for such "difficult couplings" and generally offer faster reaction rates with fewer side reactions.[1][3][4]

Q3: What are the recommended coupling reagents for this specific amino acid?

For sterically demanding couplings, reagents that form highly reactive activated esters are preferred. The most effective options include:

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Widely regarded as one of the most efficient coupling reagents for hindered systems due to the formation of a highly reactive OAt-ester.[3][4][5] The pyridine nitrogen in the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[3][4]

-

COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate): A newer generation uronium salt that incorporates the Oxyma Pure leaving group. It demonstrates coupling efficiencies comparable to HATU and is considered a safer alternative as it does not contain the potentially explosive HOBt or HOAt moieties.[6]

-

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate): A robust phosphonium salt reagent that has a strong track record for coupling hindered amino acids, although it may be slightly less reactive than HATU or COMU.[3][5]

Q4: Should I be concerned about racemization?

Yes, racemization is a potential risk, especially with prolonged reaction times and the use of strong bases required to activate the hindered carboxyl group. However, modern coupling reagents like HATU, COMU, and PyBOP are designed to minimize this side reaction.[1] The use of additives like Oxyma Pure can also help suppress epimerization.[7]

Q5: Can I use microwave-assisted synthesis to improve yields?

Microwave irradiation can be a powerful tool to accelerate slow reactions, including sterically hindered couplings. It can significantly reduce reaction times and potentially improve yields. COMU is particularly well-suited for microwave-accelerated solid-phase peptide synthesis (SPPS).[6] However, careful optimization of temperature and irradiation time is crucial to avoid side reactions and racemization.

II. Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during the coupling of α-(4-thiazolylmethyl)proline.

Problem 1: Low Coupling Yield / Incomplete Reaction

This is the most frequent issue and can be addressed by systematically optimizing several reaction parameters.

Root Cause Analysis & Solution Workflow

Caption: Strategy for diagnosing and minimizing racemization.

Step-by-Step Solutions:

-

Choice of Base: The tertiary base used for activation plays a crucial role.

-

DIPEA (N,N-Diisopropylethylamine): A common choice, but its higher basicity can sometimes promote racemization.

-

NMM (N-Methylmorpholine): A less basic alternative that is often recommended to minimize racemization, especially in sensitive couplings. [5] * Collidine (2,4,6-Trimethylpyridine): A sterically hindered, non-nucleophilic base that can be effective in suppressing side reactions.

-

-

Use Racemization-Suppressing Reagents:

-

Reagents like DEPBT (3-(Diethylphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) are specifically known for causing very little epimerization during coupling. [2] * Ensure your coupling reagent is paired with an appropriate additive. Modern reagents like HATU and COMU already contain a built-in additive (HOAt and Oxyma, respectively). For older reagents like carbodiimides, the addition of Oxyma Pure is highly recommended over HOBt for both safety and efficacy. [4][6]

-

-

Strict Temperature Control: Avoid excessive heating. If elevated temperatures are necessary to drive the coupling, perform careful time-course studies to find the balance between reaction completion and the onset of racemization.

-

Analytical Verification: Confirm the stereochemical purity of your product using chiral HPLC analysis. This is the definitive method to quantify the extent of racemization.

III. Experimental Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the first-line approach for coupling α-(4-thiazolylmethyl)proline.

Materials:

-

N-terminally protected peptide-resin (or amine component) (1.0 eq)

-

Fmoc-α-(4-thiazolylmethyl)proline-OH (2.0 eq)

-

HATU (1.95 eq)

-

DIPEA or NMM (4.0 eq)

-

Anhydrous DMF

Procedure:

-

Pre-activation: In a separate vessel, dissolve Fmoc-α-(4-thiazolylmethyl)proline-OH and HATU in anhydrous DMF.

-

Add the base (DIPEA or NMM) to the solution and allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

-

Coupling: Add the pre-activated amino acid solution to the reaction vessel containing the deprotected peptide-resin (or amine component).

-

Agitate the reaction mixture at room temperature for 2-4 hours.

-

Monitoring: Take a small aliquot of the resin, wash thoroughly, cleave the peptide, and analyze by HPLC-MS to check for reaction completion.

-

Double Coupling (if necessary): If the reaction is incomplete after 4 hours, drain the reaction vessel, wash the resin with DMF, and repeat steps 1-4.

-

Work-up: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF, DCM, and methanol before proceeding to the next step (e.g., Fmoc deprotection).

Protocol 2: Acyl Fluoride Formation for Extremely Hindered Couplings

For cases where even the most potent uronium/phosphonium reagents fail, in situ generation of the highly reactive acyl fluoride can be an effective strategy. [6][8] Materials:

-

N-terminally protected peptide-resin (or amine component) (1.0 eq)

-

Fmoc-α-(4-thiazolylmethyl)proline-OH (2.0 eq)

-

TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) (1.95 eq)

-

DIPEA or NMM (4.0 eq)

-

Anhydrous DMF or DCM

Procedure:

-

Acyl Fluoride Generation: In a separate vessel, dissolve Fmoc-α-(4-thiazolylmethyl)proline-OH and TFFH in the chosen solvent.

-

Add the base and stir for 10-15 minutes to allow for the formation of the amino acid fluoride.

-

Coupling: Transfer the solution containing the activated acyl fluoride to the reaction vessel with the amine component.

-

Allow the reaction to proceed at room temperature. Due to the high reactivity of acyl fluorides, the reaction may be faster than with other reagents. Monitor closely.

-

Monitoring and Work-up: Follow steps 5 and 7 from Protocol 1.

IV. References

-

A Researcher's Guide to Coupling Reagents for Sterically Hindered Amino Acids. Benchchem.

-

Peptide Coupling Reagents Guide. MilliporeSigma.

-

Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

-

Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ACS Publications.

-

Novabiochem® Coupling reagents. Merck Millipore.

-

Commonly Used Coupling Reagents in Peptide Synthesis. (No specific source name available).

-

Coupling Reagents. Aapptec Peptides.

-

Optimization of the Pro-Pro coupling. ResearchGate.

-

The Synthesis of Sterically Hindered Amides. CHIMIA.

-

A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. peptide.com [peptide.com]

- 3. Peptide Coupling Reagents Guide [sigmaaldrich.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. file.globalso.com [file.globalso.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Minimizing racemization during activation of Boc-(S)-alpha-(4-thiazolylmethyl)-proline

Technical Support Center: Activation of Boc-(S)-alpha-(4-thiazolylmethyl)-proline

A Guide to Minimizing Racemization for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for advanced peptide synthesis. This guide is dedicated to addressing a critical challenge in the synthesis of complex peptides: minimizing racemization during the activation of sterically hindered and electronically modified proline derivatives, specifically Boc-(S)-alpha-(4-thiazolylmethyl)-proline. The unique structure of this amino acid presents challenges that require a nuanced approach to maintain stereochemical integrity. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to empower you in your research and development endeavors.

Troubleshooting Guide: High Levels of D-Isomer Detected

This section is designed to help you diagnose and resolve issues related to the loss of stereochemical purity during the activation and coupling of Boc-(S)-alpha-(4-thiazolylmethyl)-proline.

| Issue | Potential Cause | Recommended Solution |

| High levels of the D-diastereomer detected post-coupling. | Inappropriate Coupling Reagent Selection: Some coupling reagents are inherently more prone to causing racemization, especially with sterically hindered amino acids. | - Utilize aminium/uronium or phosphonium salt-based reagents known for low racemization levels, such as HATU, HCTU, or COMU .[1][2] These reagents rapidly form the active ester, minimizing the time the activated amino acid is susceptible to racemization. - For this particularly challenging substrate, consider specialized reagents like PyAOP or PyClock , which have shown efficacy in difficult couplings.[2][3] |

| Suboptimal Additive Choice: The classic combination of a carbodiimide like DIC with HOBt can, paradoxically, promote racemization of some proline derivatives, especially in polar aprotic solvents like DMF.[2][4] | - Replace HOBt with OxymaPure® (ethyl cyanohydroxyiminoacetate) when using carbodiimides. Oxyma has demonstrated superior racemization suppression compared to HOBt.[5][6] - HOAt (1-hydroxy-7-azabenzotriazole) is another excellent alternative to HOBt, known to accelerate coupling and suppress racemization.[7][8] | |

| Inappropriate Base or Base Concentration: The choice and amount of base are critical. Strong, non-sterically hindered bases can readily abstract the alpha-proton of the activated intermediate, leading to racemization.[5][9] | - Employ a sterically hindered, weaker base. N-methylmorpholine (NMM) or 2,4,6-collidine are preferable to N,N-diisopropylethylamine (DIEA).[9][10] - Use the minimum necessary amount of base. Typically, one equivalent is sufficient when using amino acid salts. For carbodiimide-mediated couplings without pre-existing salts, additional base might not be required.[8][9] | |

| Elevated Coupling Temperature: Higher temperatures accelerate the rate of both the desired coupling reaction and the undesired racemization.[11] | - Perform the coupling at room temperature or below (0 °C). While microwave synthesis can be beneficial, for sensitive residues like this proline derivative, it's crucial to carefully control the temperature, potentially lowering it to around 50°C.[11][12] If racemization persists, a conventional room temperature coupling for this specific residue is advisable.[11] | |

| Prolonged Pre-activation Time: Allowing the amino acid to remain in its activated state for an extended period before the addition of the amine component increases the window for racemization to occur. | - Minimize the pre-activation time. Ideally, the amine component should be added shortly after the activating agents. In-situ activation, where all components are mixed together, is often the best approach. | |

| Solvent Effects: The polarity of the solvent can influence the stability of the intermediates in the racemization pathway.[2] | - For carbodiimide-based couplings, consider switching from DMF to a less polar solvent like dichloromethane (DCM) , which can sometimes reduce racemization when used without an additive.[2] |

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a significant problem for Boc-(S)-alpha-(4-thiazolylmethyl)-proline?